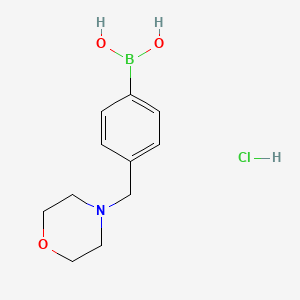![molecular formula C9H13ClFN B1373658 [3-(2-Fluorophenyl)propyl]amine hydrochloride CAS No. 1269379-11-4](/img/structure/B1373658.png)
[3-(2-Fluorophenyl)propyl]amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2-Fluorophenyl)propyl]amine hydrochloride is a chemical compound with the molecular formula C9H13ClFN. It is a solid substance that is often used in scientific research and industrial applications. The compound is known for its unique chemical properties, which make it valuable in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Fluorophenyl)propyl]amine hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with nitroethane to form 2-fluoro-β-nitrostyrene. This intermediate is then reduced to 2-fluoroamphetamine, which is subsequently converted to this compound through a series of chemical reactions. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and more efficient catalytic processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.
化学反应分析
Types of Reactions
[3-(2-Fluorophenyl)propyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-fluorobenzaldehyde, while reduction can produce 2-fluoroamphetamine.
科学研究应用
[3-(2-Fluorophenyl)propyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic uses, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of [3-(2-Fluorophenyl)propyl]amine hydrochloride involves its interaction with various molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. The specific pathways involved depend on the context of its use, such as in pharmacological studies or industrial applications.
相似化合物的比较
Similar Compounds
- 2-(4-Fluorophenyl)propan-2-amine hydrochloride
- [1-(4-Fluorophenyl)-3-pyrrolidinyl]methylamine hydrochloride
- 2-(4-Ethoxyphenyl)propan-2-amine hydrochloride
Uniqueness
[3-(2-Fluorophenyl)propyl]amine hydrochloride is unique due to its specific structural features, such as the position of the fluorine atom on the phenyl ring and the propylamine side chain. These structural characteristics confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.
属性
IUPAC Name |
3-(2-fluorophenyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c10-9-6-2-1-4-8(9)5-3-7-11;/h1-2,4,6H,3,5,7,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSNFLXZXNPKDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride](/img/structure/B1373575.png)
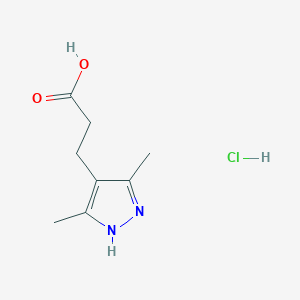
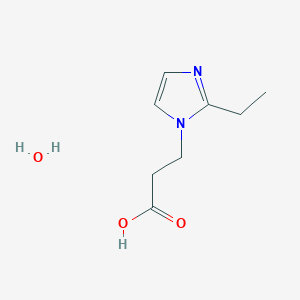
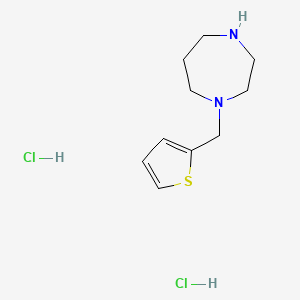

![5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1373587.png)
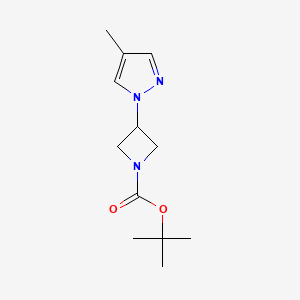
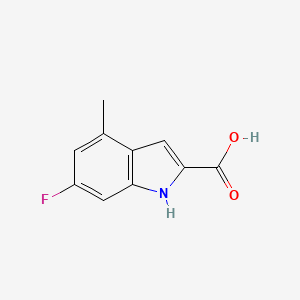
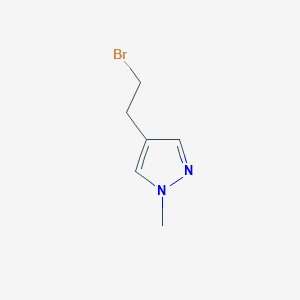
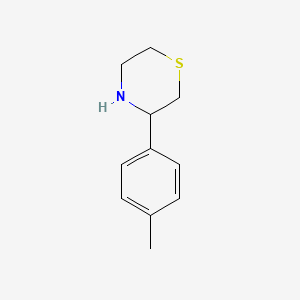
![5'-Bromospiro[cyclopentane-1,3'-indoline]](/img/structure/B1373595.png)
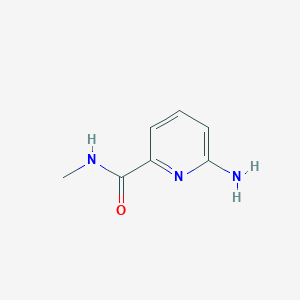
![1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1373597.png)
